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OlprinoneHcl

Cat. No.: B1165700
CAS No.: 106730-54-0
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Description

Contextualizing Phosphodiesterase Inhibition in Therapeutic Strategies

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, specifically cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), into their inactive 5'-monophosphate forms. frontiersin.orgfrontiersin.org These cyclic nucleotides are crucial second messengers involved in a wide array of cellular processes, including signal transduction, gene expression, and cellular function. frontiersin.orgahajournals.org By regulating the intracellular concentrations of cAMP and cGMP, PDEs play a critical role in modulating the intensity and duration of signals initiated by various extracellular stimuli, such as hormones and neurotransmitters. ahajournals.org

Inhibition of specific PDE isoforms can lead to elevated levels of cAMP or cGMP within cells, thereby amplifying downstream signaling pathways mediated by these cyclic nucleotides. This mechanism forms the basis for the therapeutic application of PDE inhibitors in various conditions. For instance, increasing cAMP levels can influence processes like smooth muscle relaxation, cardiac contractility, and immune cell function. mdpi.complos.orgbenthamscience.comjrespharm.com Similarly, modulating cGMP levels can impact vasodilation and neuronal signaling. frontiersin.orgmdpi.com

Different PDE families (PDE1 to PDE11) exhibit distinct substrate specificities, tissue distribution, and regulatory properties, allowing for targeted therapeutic interventions. frontiersin.org For example, PDE3 inhibitors primarily target cAMP hydrolysis, while PDE5 inhibitors are specific for cGMP. frontiersin.org This selectivity enables the development of compounds that can modulate specific signaling pathways in particular tissues or cell types, aiming to achieve desired therapeutic effects while minimizing off-target effects. Research into PDE inhibitors continues to explore their potential in treating a diverse range of diseases, including cardiovascular disorders, inflammatory conditions, and neurological disorders. frontiersin.orgfrontiersin.orgmdpi.comnih.govresearchgate.netpeerj.commdpi.com

Historical Perspective of Cyclic Nucleotide Modulators in Cellular Regulation

The concept of cyclic nucleotides as key intracellular signaling molecules has a rich history, fundamentally shaping our understanding of cellular regulation. The discovery of cyclic adenosine monophosphate (cAMP) by Earl Sutherland in the late 1950s was a pivotal moment, establishing the "second messenger" hypothesis. wikipedia.orgnih.govresearchgate.netnih.govslideshare.net Sutherland's work, for which he was awarded the Nobel Prize in Physiology or Medicine in 1971, demonstrated that hormones like epinephrine (B1671497) and glucagon (B607659) exerted their effects not by directly interacting with intracellular machinery, but by stimulating the production of an intracellular mediator, cAMP. wikipedia.orgresearchgate.netnih.govslideshare.net This discovery opened up the field of signal transduction, revealing how extracellular signals could be relayed and amplified within the cell. researchgate.net

Following the discovery of cAMP, cyclic guanosine monophosphate (cGMP) was identified in the early 1960s. wikipedia.orgmdpi.comnih.gov Research into cGMP initially progressed at a slower pace compared to cAMP, with its biological functions remaining largely unknown until the 1980s. wikipedia.org Significant advancements in understanding cGMP's role came with the discoveries that atrial natriuretic peptide (ANP) stimulates cGMP synthesis via particulate guanylyl cyclase (pGC) and that nitric oxide (NO), identified as the endothelium-derived relaxing factor, activates soluble guanylyl cyclase (sGC) to produce cGMP, mediating vasodilation. wikipedia.orgnih.govbioone.org

The identification of phosphodiesterases, the enzymes responsible for degrading cyclic nucleotides, further solidified the understanding of how the levels of these crucial second messengers are tightly regulated within the cell. ahajournals.orgnih.gov Early studies in the 1970s showed that crude preparations of PDEs could hydrolyze both cAMP and cGMP. nih.gov The subsequent characterization of different PDE isoforms with varying substrate specificities highlighted the complexity and specificity of cyclic nucleotide signaling pathways. frontiersin.org

The historical trajectory of cyclic nucleotide research, from the initial discovery of cAMP as a second messenger to the identification and characterization of various PDEs and their inhibitors, underscores the fundamental importance of these molecules in cellular regulation and has paved the way for the development of numerous therapeutic agents targeting these pathways.

Rationale for Comprehensive Academic Inquiry into OlprinoneHcl

A comprehensive academic inquiry into Olprinone (B1662815) HCl is warranted due to its specific profile as a selective phosphodiesterase III (PDE3) inhibitor and its observed effects in various research settings. Olprinone HCl selectively inhibits PDE3, leading to increased intracellular levels of cAMP, particularly in cardiomyocytes and vascular smooth muscle cells. mdpi.complos.org This mechanism underlies its positive inotropic and vasodilatory effects, which have been the subject of considerable research. plos.orgbenthamscience.comnih.gov

Beyond its well-established cardiovascular effects, academic research has begun to explore the potential of Olprinone HCl in other areas, driven by the understanding that PDE3 and cAMP signaling are involved in diverse physiological and pathophysiological processes. Studies have investigated its anti-inflammatory properties, for instance, in models of liver injury and spinal cord trauma. mdpi.complos.orgnih.gov These findings suggest that the effects of Olprinone HCl may extend beyond its primary cardiovascular actions, potentially involving the modulation of inflammatory mediators and signaling pathways such as NF-κB. mdpi.complos.org

Furthermore, research into Olprinone HCl contributes to the broader understanding of PDE3 inhibition and the intricate roles of cyclic nucleotide signaling in various tissues and disease states. Investigating the specific interactions of Olprinone HCl with PDE3, its downstream effects on cAMP-dependent pathways, and its impact in different cellular and animal models provides valuable insights into the therapeutic potential and limitations of targeting this particular PDE isoform. Academic inquiry allows for detailed mechanistic studies, exploration of novel applications, and a deeper understanding of the biochemical and pharmacological profile of this compound, which can inform future drug development and therapeutic strategies.

Table 1: Olprinone HCl PDE Inhibition Profile

PDE IsoformIC50 (µM)
PDE1150 medchemexpress.commedchemexpress.com
PDE2100 medchemexpress.commedchemexpress.com
PDE30.35 medchemexpress.commedchemexpress.comselleckchem.com
PDE414 medchemexpress.commedchemexpress.com

Note: IC50 values represent the half-maximal inhibitory concentration.

Table 2: Research Findings on Olprinone HCl Effects

Model/ConditionObserved EffectsRelevant MechanismsSource
Septic Rat Model after Partial HepatectomyIncreased survival, decreased pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, CXCL1), suppressed NF-κB activation, reduced liver injury and neutrophil infiltration. mdpi.comInhibition of inflammatory mediators, suppression of NF-κB signaling. mdpi.com mdpi.com
Experimental Spinal Cord Injury in MiceReduced spinal cord inflammation and tissue injury, decreased neutrophil infiltration, reduced pro-inflammatory cytokines, suppressed NF-κB expression. plos.orgEnhancement of anti-inflammatory cytokines, suppression of pro-inflammatory cytokines, modulation of immune cells via cAMP. plos.org plos.org
Rabbit Coronary Artery Smooth MuscleVasodilation, membrane hyperpolarization, attenuation of acetylcholine-induced contraction. nih.govIncreased intracellular cAMP levels. nih.gov nih.gov
Swine Partial Hepatectomy ModelHepatoprotective effects. core.ac.ukElevation of intracellular cAMP mediating vasodilating properties, PDE III abundance in the liver. core.ac.uk core.ac.uk
Experimental Acute Respiratory Distress Syndrome (ARDS) in MiceProtected from acute lung injury, attenuated lung damage, decreased pro-inflammatory cytokine production, reduced oxidative damage and apoptosis, improved respiratory parameters. mdpi.comAntioxidant properties, suppression of inflammation, reduction of lung epithelial cell damage. mdpi.com mdpi.com

Properties

CAS No.

106730-54-0

Molecular Formula

C9H5FO2

Origin of Product

United States

Molecular Mechanisms of Olprinonehcl Action

Selective Phosphodiesterase III Inhibition

Phosphodiesterases (PDEs) represent a superfamily of enzymes responsible for the hydrolysis and deactivation of cyclic nucleotides, specifically cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov These cyclic nucleotides function as crucial second messengers in various intracellular signaling pathways. cymitquimica.comaxonmedchem.com PDEIII is a specific family within this superfamily, known for its ability to hydrolyze both cAMP and cGMP, although it exhibits a higher Vmax for cAMP hydrolysis. nih.gov

OlprinoneHcl functions as a selective inhibitor of PDEIII. chemsrc.compatsnap.comatsjournals.org This selectivity means that this compound preferentially inhibits the activity of the PDEIII enzyme compared to other PDE isoforms (e.g., PDEI, PDEII, PDEIV, PDV). Studies have reported IC50 values demonstrating this selectivity. For instance, Olprinone (B1662815) has been shown to have an IC50 of 0.35 µM for human cardiac PDE III, significantly lower than its IC50 values for PDEI (150 µM), PDEII (100 µM), and PDEIV (14 µM). wikipedia.orgnih.gov

The inhibition of PDEIII by this compound leads to a decrease in the rate at which cAMP is hydrolyzed within the cell. This results in elevated intracellular concentrations of cAMP. patsnap.comresearchgate.net Increased levels of cAMP can then activate downstream signaling cascades, most notably the activation of protein kinase A (PKA). patsnap.com PKA-mediated phosphorylation of various target proteins subsequently modulates a range of cellular functions.

The selective inhibition profile of this compound is summarized by the following representative IC50 values:

CompoundTarget EnzymeIC50 (µM)
This compoundPDE1150
This compoundPDE2100
This compoundPDE30.35
This compoundPDE414

Note: IC50 values are inhibitory concentrations causing 50% inhibition.

Enzyme Kinetics of this compound-PDEIII Interaction

The interaction between this compound and PDEIII can be characterized through enzyme kinetics, providing insights into the binding affinity and inhibitory mechanism. While general principles of PDE kinetics are established, specific detailed kinetic parameters for the interaction of this compound with PDEIII are not extensively detailed in the immediately available search results.

Michaelis-Menten kinetics describe the rate of enzymatic reactions. Key parameters include Km (Michaelis constant), representing the substrate concentration at which the reaction rate is half of the maximum (Vmax), and Vmax, the maximum rate of the reaction when the enzyme is saturated with substrate. While PDEIII's Vmax for cAMP is known to be significantly higher than for cGMP nih.gov, specific experimental data detailing the determination of Km and Vmax for PDEIII in the presence of varying concentrations of this compound were not found in the provided search results. Such experiments typically involve measuring reaction rates at different substrate concentrations with and without the inhibitor to understand its impact on enzyme velocity and substrate affinity.

Determining the type of enzyme inhibition (competitive, non-competitive, uncompetitive) provides crucial information about how an inhibitor interacts with the enzyme and substrate. This is typically achieved through graphical analysis of kinetic data, such as Lineweaver-Burk plots. Competitive inhibitors typically increase the apparent Km without affecting Vmax, non-competitive inhibitors decrease Vmax without affecting Km, and uncompetitive inhibitors decrease both Km and Vmax. Although this compound is known to inhibit PDEIII, specific experimental data definitively classifying the type of inhibition exerted by this compound on PDEIII was not available in the retrieved information. General knowledge suggests that many PDE inhibitors compete with the cyclic nucleotide substrate for binding to the active site, but experimental validation specific to this compound is required for a definitive classification.

The efficacy of different types of enzyme inhibitors can be influenced by substrate concentration. For competitive inhibitors, increasing substrate concentration can overcome the inhibition, whereas for non-competitive and uncompetitive inhibitors, the effect of substrate concentration is different. Without specific kinetic data on the type of inhibition by this compound on PDEIII, a detailed analysis of the impact of substrate (cAMP or cGMP) concentration on this compound's inhibitory efficacy cannot be provided based on the available information.

The inhibitory constant (Ki) is a quantitative measure of the affinity of an inhibitor for an enzyme. A lower Ki value indicates higher inhibitory potency. While IC50 values for this compound against PDEIII have been reported wikipedia.orgnih.gov, the specific Ki value representing the dissociation constant of the this compound-PDEIII complex was not found in the provided search results. Ki values are typically determined through detailed kinetic studies and can provide a more fundamental measure of inhibitory strength compared to IC50 values, which are dependent on substrate concentration and assay conditions.

Impact of Substrate Concentration on this compound's Inhibitory Efficacy

Structural Basis of this compound-PDEIII Binding

The structural basis of how this compound binds to and inhibits PDEIII involves the interaction of the this compound molecule with the enzyme's three-dimensional structure, particularly the catalytic domain. PDEs share a common structural organization including a conserved catalytic core. nih.gov The catalytic site contains a binding pocket for the cyclic nucleotide substrate and typically involves divalent metal ions (such as zinc or magnesium) that are crucial for the hydrolysis reaction. nih.gov

A proposed mechanism for cyclic nucleotide specificity in PDEs is the "glutamine switch," where a conserved glutamine residue in the active site can adopt different orientations to stabilize the binding of either guanine (B1146940) (in cGMP) or adenine (B156593) (in cAMP). nih.gov Inhibitors like this compound are believed to bind within or near this active site, interfering with substrate binding or the catalytic process. rjppd.org

While the general structural features of PDEIII and common mechanisms of PDE inhibition are understood, specific crystallographic or structural data detailing the precise binding interactions, including the specific amino acid residues involved, the conformation of this compound within the binding pocket, and the role of metal ions in the this compound-PDEIII complex, were not available in the provided search results. Such detailed structural information is typically obtained through techniques like X-ray crystallography or cryo-electron microscopy of the enzyme-inhibitor complex.

Ligand-Protein Interaction Profiling (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The interaction between a small molecule like olprinone hydrochloride and its protein target, PDE III, involves a combination of non-covalent forces. These interactions are crucial for the binding affinity and specificity of the ligand to the enzyme's active site. Key types of interactions typically involved in protein-ligand binding include hydrogen bonding, hydrophobic interactions, electrostatic interactions, and van der Waals forces. gatech.eduresearchgate.netmuni.cznih.govreadthedocs.ioiiitd.edu.inbiorxiv.orgvolkamerlab.orgdiva-portal.org

Hydrogen bonds form between a hydrogen bond donor (a hydrogen atom bonded to an electronegative atom like oxygen or nitrogen) and a hydrogen bond acceptor (an electronegative atom with a lone pair of electrons). gatech.eduresearchgate.netnih.gov Hydrophobic interactions arise from the tendency of nonpolar molecules or regions to associate with each other in an aqueous environment, minimizing their contact with water. gatech.eduresearchgate.netmuni.cznih.govlibretexts.org These interactions are significant drivers of protein folding and ligand binding, particularly in the nonpolar regions of the binding site. muni.cznih.govlibretexts.org

While specific detailed research findings on the precise hydrogen bonding and hydrophobic interactions between olprinone hydrochloride and the amino acid residues within the active site of human PDE III are not extensively detailed in the provided search results, it is understood that these forces collectively contribute to the stable binding of olprinone hydrochloride to the enzyme, thereby facilitating its inhibitory action. The chemical structure of olprinone hydrochloride, with its various functional groups, suggests its capacity to participate in both hydrogen bonding and hydrophobic interactions with complementary residues in the PDE III binding pocket.

Comparative Molecular Mechanisms with Other PDE Inhibitors

Phosphodiesterases are a diverse superfamily of enzymes with at least 11 different families (PDE1-PDE11), each with distinct substrate specificities, regulatory properties, and tissue distribution. nih.gov Olprinone hydrochloride is characterized as a selective inhibitor of PDE III. ncats.ionih.govncats.ioplos.orgspringer.com This selectivity is a key aspect of its molecular mechanism and contributes to its specific pharmacological effects.

Other classes of PDE inhibitors target different PDE isoforms. For example, PDE4 inhibitors primarily inhibit the degradation of cAMP in inflammatory and immune cells, while PDE5 inhibitors selectively inhibit the degradation of cGMP, predominantly in smooth muscle cells, leading to vasodilation. nih.govnih.govmedicalnewstoday.compharmaceutical-journal.commdpi.com The distinct substrate specificity of PDE III for cAMP differentiates the molecular mechanism of olprinone hydrochloride from that of PDE5 inhibitors, which target cGMP. nih.govplos.orgnih.govnih.govmedicalnewstoday.compharmaceutical-journal.commdpi.com This difference in target enzyme and cyclic nucleotide substrate underlies the varied physiological effects observed with inhibitors of different PDE families. The selectivity of olprinone hydrochloride for PDE III means its primary effect is on cellular processes regulated by cAMP, such as myocardial contractility and smooth muscle tone, as opposed to those primarily regulated by cGMP or cAMP in other cell types. ncats.ionih.govplos.org

Modulation of Intracellular Cyclic Adenosine Monophosphate (cAMP) Levels

The central consequence of olprinone hydrochloride's interaction with PDE III is the modulation of intracellular cAMP levels. ncats.ionih.govplos.org cAMP is synthesized from ATP by adenylyl cyclases (ACs) and degraded by PDEs. researchgate.netfrontiersin.orgnih.govescholarship.org By inhibiting PDE III, olprinone hydrochloride disrupts the balance between cAMP synthesis and degradation, leading to an increase in the net intracellular concentration of cAMP. ncats.ionih.govplos.org

Direct Measurement of Intracellular cAMP Accumulation

The effect of olprinone hydrochloride on intracellular cAMP levels can be directly measured using various biochemical techniques. Common methods include enzyme immunoassays (EIAs), radioimmunoassays (RIAs), and fluorescence resonance energy transfer (FRET)-based biosensors or assays like HTRF (Homogeneous Time-Resolved Fluorescence). nih.govresearchgate.net These methods allow for the quantification of cAMP in cell lysates or in living cells in real-time. nih.govresearchgate.net

Research studies investigating the activity of PDE III inhibitors, including olprinone, often involve experiments where cells or tissue samples are treated with the inhibitor, and the subsequent accumulation of intracellular cAMP is measured and compared to untreated controls. nih.govplos.orgnih.govnih.gov An increase in cAMP levels in the presence of the inhibitor provides direct evidence of PDE inhibition. For instance, studies have shown that olprinone increases intracellular cAMP levels in cardiomyocytes and vascular smooth muscle cells. ncats.ionih.govplos.org

Kinetics of cAMP Degradation in the Presence of this compound

The rate of cAMP degradation within a cell is determined by the activity of the various phosphodiesterase isoforms present. researchgate.netfrontiersin.orgnih.govnih.gov In the presence of a PDE inhibitor like olprinone hydrochloride, the catalytic activity of the targeted PDE III enzyme is reduced. This leads to a decrease in the rate at which cAMP is hydrolyzed to 5'-AMP.

While specific kinetic parameters describing the altered rate of cAMP degradation in the presence of varying concentrations of olprinone hydrochloride were not found in the provided search results, the fundamental mechanism dictates that olprinone hydrochloride slows down the enzymatic breakdown of cAMP by PDE III. ncats.ionih.govplos.org This kinetic effect results in a longer half-life for intracellular cAMP, allowing it to exert its downstream signaling effects for a more extended period or at higher concentrations. Studies on enzyme kinetics would typically involve measuring the rate of substrate (cAMP) turnover by the enzyme (PDE III) in the presence and absence of the inhibitor to determine parameters such as the inhibition constant (Ki) and the mode of inhibition.

Spatial and Temporal Dynamics of cAMP Signaling Perturbation

Intracellular cAMP signaling is not uniform throughout the cell; it is characterized by spatial and temporal dynamics. researchgate.netfrontiersin.orgnih.govescholarship.orgplos.org This compartmentalization and dynamic regulation are crucial for the specificity and diversity of cellular responses mediated by cAMP. researchgate.netfrontiersin.orgnih.gov Adenylyl cyclases, which produce cAMP, and phosphodiesterases, which degrade it, are often localized to specific subcellular compartments, creating microdomains of cAMP signaling. researchgate.netfrontiersin.orgnih.govescholarship.org

Inhibition of PDE III by olprinone hydrochloride perturbs these spatiotemporal dynamics. By reducing cAMP degradation, olprinone hydrochloride can lead to elevated cAMP levels not only globally within the cytosol but potentially also in specific microdomains where PDE III is particularly active. ncats.ionih.govplos.org This can affect the activation of downstream effectors such as Protein Kinase A (PKA), exchange proteins directly activated by cAMP (EPACs), and cyclic nucleotide-gated ion channels, which are also often localized to specific cellular locations. researchgate.net The temporal aspect of cAMP signaling, including the duration and amplitude of cAMP transients, is also influenced by PDE activity. frontiersin.orgnih.gov Inhibition by olprinone hydrochloride can prolong the duration and potentially increase the amplitude of cAMP signals, thereby altering the temporal profile of downstream signaling events. ncats.ionih.govplos.org While the general principles of spatiotemporal cAMP signaling are well-established, specific studies detailing how olprinone hydrochloride precisely modifies these dynamics in different cell types were not available in the provided results.

Downstream Signaling Pathway Activation

Olprinone HCl, by inhibiting PDE3, leads to an accumulation of intracellular cAMP. This increased cAMP then serves as a second messenger to activate key downstream effector proteins, primarily PKA and EPAC physiology.orgnih.govgenome.jp. The activation of these proteins initiates cascades of phosphorylation and other molecular events that ultimately influence various cellular functions, including contractility, vasodilation, and potentially inflammatory responses and apoptosis ncats.iophysiology.orgresearchgate.netahajournals.org.

Protein Kinase A (PKA) Activation and Substrate Phosphorylation

Protein Kinase A (PKA) is a major downstream target of cAMP. Olprinone HCl, by increasing cAMP levels, promotes the dissociation of the regulatory subunits from the catalytic subunits of PKA, thereby activating the catalytic subunits nih.govnih.gov. Activated PKA can then phosphorylate a wide range of substrate proteins on serine and threonine residues, altering their activity or localization nih.gov.

Research has demonstrated that olprinone increases PKA activity in cardiac muscle ahajournals.org. For instance, a study in canine myocardium showed that olprinone treatment significantly increased PKA activity ahajournals.org. This activation of PKA is considered a key mechanism underlying some of the therapeutic effects of olprinone, such as its cardioprotective effects ahajournals.orgoup.com. PKA phosphorylation targets can include proteins involved in calcium handling, metabolism, and gene transcription nih.govoup.com. Phospholamban (PLB), a protein involved in regulating calcium uptake into the sarcoplasmic reticulum, is a major substrate of PKA in the heart, and its phosphorylation by PKA is thought to contribute to improved calcium handling and contractility oup.comoup.com.

Exchange Protein Activated by cAMP (EPAC) Signaling Cascade

In addition to PKA, cAMP also activates a family of guanine nucleotide exchange factors known as EPAC (Exchange Protein Activated by cAMP) physiology.orgnih.govgenome.jp. There are two main isoforms, EPAC1 and EPAC2 mdpi.combmbreports.org. Olprinone HCl, by increasing intracellular cAMP, can also activate EPAC proteins physiology.org.

Upon binding cAMP, EPAC proteins facilitate the activation of small GTPases, particularly Rap1 and Rap2, by promoting the exchange of GDP for GTP nih.govgenome.jp. The activation of Rap1 can then initiate various downstream signaling cascades, influencing processes such as cell adhesion, cell-cell junction integrity, and potentially contributing to anti-inflammatory or pro-survival effects genome.jpmdpi.comnih.gov. While PKA has historically been considered the primary mediator of cAMP's effects, the role of EPAC in mediating some of the actions of cAMP-elevating agents like olprinone is increasingly recognized physiology.orgmdpi.com. Studies suggest that EPAC can have diverse and sometimes opposing effects compared to PKA, depending on the cell type and context mdpi.com.

cAMP-Responsive Element-Binding Protein (CREB) Modulation

cAMP-Responsive Element-Binding Protein (CREB) is a transcription factor that can be modulated by cAMP signaling, primarily through PKA frontiersin.orgnih.gov. Activated PKA can translocate to the nucleus and phosphorylate CREB at a key serine residue (Ser133), which is crucial for its activation and the recruitment of coactivators like CREB-binding protein (CBP) frontiersin.orgnih.gov. Phosphorylated CREB can then bind to cAMP response elements (CREs) in the promoter regions of target genes, influencing their transcription frontiersin.orgnih.gov.

Olprinone HCl, by increasing cAMP and activating PKA, can lead to the phosphorylation and activation of CREB physiology.org. Studies have shown that olprinone treatment can cause a resumption or increase in the phosphorylation and DNA-binding activity of CREB in certain conditions physiology.org. However, the role of CREB in mediating all of olprinone's effects is not absolute, as some beneficial effects of olprinone have been observed to be independent of CREB activation physiology.orgresearchgate.net. The cAMP-EPAC pathway, potentially through activation of ERK, can also lead to CREB phosphorylation, suggesting an alternative route for olprinone to influence CREB activity frontiersin.org.

Cellular and Subcellular Pharmacodynamics of Olprinonehcl

Effects on Myocyte Biology

Olprinone (B1662815) HCl exerts significant effects on the biology of myocytes, primarily cardiac myocytes, by influencing intracellular signaling pathways mediated by cAMP. These effects contribute to its cardiotonic properties.

Impact on Endothelial Cell Function

Olprinone HCl also influences endothelial cell function, contributing to its broader cardiovascular effects, particularly vasodilation.

Olprinone HCl is known to induce vasodilation mdpi.complos.orgmedchemexpress.comglpbio.com. This effect is primarily mediated through its PDE III inhibitory action in vascular smooth muscle cells, leading to elevated intracellular cAMP levels mdpi.complos.org. Increased cAMP in these cells triggers a cascade of events that ultimately leads to relaxation. This can involve the activation of PKA, which can phosphorylate various targets, leading to a decrease in intracellular Ca²⁺ concentration and reduced sensitivity of the contractile machinery to calcium plos.org.

In vitro studies on rabbit coronary artery smooth muscle have shown that olprinone can hyperpolarize the resting membrane potential and attenuate acetylcholine-induced contractions nih.govnih.gov. This suggests an influence on membrane potential and ion channel activity, potentially involving potassium channels, although the precise role of ATP-sensitive K⁺ channels in the inhibitory action on contraction appears complex and may not be significant nih.govnih.gov. The vasodilatory effect can also involve endothelium-dependent mechanisms, potentially interacting with nitric oxide (NO) signaling and further potentiating relaxation by inhibiting PDE3-mediated breakdown of cAMP semanticscholar.org.

Endothelial barrier integrity is crucial for maintaining vascular homeostasis and preventing excessive leakage of fluid and proteins physiology.org. Disruption of this barrier is implicated in various pathological conditions. Research suggests a link between PDE III inhibition, increased cAMP levels, and the maintenance or restoration of endothelial integrity nih.gov. Elevated cAMP can activate downstream effectors like Epac1 and PKA, which influence cytoskeletal structures and can have anti-inflammatory and anti-apoptotic effects, potentially protecting the endothelial barrier nih.gov.

While detailed mechanisms of how Olprinone HCl specifically modulates endothelial barrier integrity components (such as cell-cell junctions or the cytoskeleton) were not extensively described in the provided information, one study indicated that olprinone slowed the progression of intestinal mucosal acidosis and gut barrier dysfunction in rabbits under acute hypoxia nih.gov. This observed protective effect on barrier function aligns with the general understanding that increasing intracellular cAMP through PDE III inhibition can have beneficial effects on endothelial and epithelial barriers nih.govnih.gov.

Summary of Cellular and Subcellular Effects

Cellular TargetPrimary Mechanism of ActionObserved Effects (Based on Available Data)Related Processes
CardiomyocytesPDE III Inhibition → ↑ cAMP → PKA Activation↑ Intracellular Ca²⁺ (Peak Levels), ↑ Myocardial ContractilityExcitation-Contraction Coupling, Calcium Homeostasis
Cardiomyocytes (Indirect)↑ cAMP → PKA Activation → PLN Phosphorylation↑ SERCA Activity (Inferred), Enhanced Ca²⁺ Reuptake into SR, Improved Relaxation (Inferred)Calcium Homeostasis, Diastolic Function
Vascular Smooth Muscle CellsPDE III Inhibition → ↑ cAMPVasodilation, ↓ Cytosolic Ca²⁺, Altered Membrane Potential, Attenuation of Contraction (in vitro)Vascular Tone Regulation, Smooth Muscle Relaxation
Endothelial CellsPDE III Inhibition → ↑ cAMP (General link)Protection against Barrier Dysfunction (Observed in gut mucosa under hypoxia), Potential Barrier RestorationEndothelial Barrier Integrity, Inflammation, Apoptosis

Detailed Research Findings Examples

Research on isolated single myocytes from failing hearts demonstrated that Olprinone (E-1020) influenced intracellular calcium transients, comparing its effects to isoproterenol (B85558) ncats.ioncats.io. This type of study, often utilizing techniques like fura-2 (B149405) fluorescence microscopy, allows for direct observation of changes in intracellular calcium concentrations in response to the compound ncats.ioncats.io.

Studies investigating vascular smooth muscle relaxation have involved in vitro experiments using isolated arterial segments, such as the rabbit coronary artery nih.govnih.gov. These studies measure changes in membrane potential and isometric contraction in the presence of Olprinone and various channel blockers to elucidate the underlying mechanisms nih.govnih.gov. For instance, experiments showed Olprinone's ability to hyperpolarize the membrane and attenuate acetylcholine-induced contraction, providing insights into its vasodilatory action at the cellular level nih.govnih.gov.

Research on gut mucosal injury and barrier function in rabbits under hypoxia has provided in vivo evidence of Olprinone's protective effects, observing minimized reduction of intramural pH and elevation of portal endotoxin (B1171834) levels, alongside preserved microscopic structures nih.gov. This suggests a role for Olprinone in maintaining cellular and tissue integrity under challenging conditions nih.gov.

Vascular Smooth Muscle Relaxation Mechanisms (in vitro)

Anti-Inflammatory and Immunomodulatory Mechanisms (Preclinical Focus)

Preclinical research indicates that olprinone hydrochloride exerts anti-inflammatory and immunomodulatory effects through several mechanisms, primarily involving the modulation of intracellular signaling pathways and the regulation of pro-inflammatory mediators. selleck.co.jpresearchgate.netresearchgate.netmdpi.comselleckchem.com These effects are particularly relevant in models of acute inflammatory conditions. researchgate.netmdpi.com

Nuclear Factor Kappa B (NF-κB) Signaling Pathway Inhibition

The Nuclear Factor Kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory and immune responses, controlling the transcription of numerous genes involved in the production of cytokines, chemokines, and other inflammatory mediators. physiology.orgnih.gov Inhibition of NF-κB activation is a significant strategy for mitigating excessive inflammation. physiology.org While direct evidence specifically detailing Olprinone HCl's inhibitory effect on NF-κB is not extensively detailed in the provided search results, studies on other PDE inhibitors and anti-inflammatory compounds highlight NF-κB inhibition as a common mechanism for reducing inflammation and suppressing pro-inflammatory gene expression. researchgate.netphysiology.orgnih.govguidetopharmacology.orgwikipedia.orgresearchgate.netnih.govtums.ac.irresearchgate.net For instance, omeprazole, a proton pump inhibitor, has been shown to inhibit iNOS induction partially through suppression of NF-κB signaling in hepatocytes in preclinical models. researchgate.net Ciglitazone also exerts anti-inflammatory activity through the modulation of NF-κB-mediated pathways. nih.gov Furthermore, inhibiting NF-κB activation has been shown to prevent multiple organ injury and improve survival in rodent models of septic shock by inhibiting multiple proinflammatory gene expression and diminishing tissue neutrophil influx. physiology.org

Attenuation of Pro-Inflammatory Cytokine and Chemokine Expression

Olprinone hydrochloride has been shown in preclinical studies to attenuate the expression of various pro-inflammatory cytokines and chemokines, which are key mediators of the inflammatory cascade, responsible for recruiting immune cells and amplifying the inflammatory response. mdpi.comphysiology.org

Tumor Necrosis Factor-alpha (TNF-α) Regulation

Tumor Necrosis Factor-alpha (TNF-α) is a pivotal pro-inflammatory cytokine involved in systemic inflammation and the acute phase reaction. physiology.orgnih.gov Preclinical studies have demonstrated that olprinone hydrochloride can suppress the production of TNF-α. mdpi.com In a rat model of LPS-induced endotoxemia, pretreatment with olprinone inhibited neutrophil influx into the lung and suppressed pro-inflammatory cytokines TNF-α and IL-6, while increasing the anti-inflammatory cytokine IL-10. mdpi.com Similarly, in a saline lavage-induced acute lung injury model in rabbits, olprinone decreased pro-inflammatory cytokines IL-1β and IL-6 and increased anti-inflammatory IL-10. mdpi.com

Here is a summary of findings related to TNF-α regulation by Olprinone in preclinical models:

ModelOlprinone Effect on TNF-αReference
LPS-induced endotoxemia (rats)Suppressed mdpi.com
Saline lavage-induced ALI (rabbits)Decreased mdpi.com

Investigation of Anti-Fibrotic Mechanisms (Preclinical Focus)

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, particularly collagen, is a significant contributor to the pathology of various diseases, including cardiac dysfunction. mdpi.com Preclinical studies have aimed to elucidate how Olprinone HCl might influence the fibrotic process at a cellular and molecular level.

Cardiac Fibroblast Differentiation and Proliferation Inhibition (in vitro)

Cardiac fibroblasts play a pivotal role in the development of cardiac fibrosis. Upon cardiac injury, quiescent fibroblasts differentiate into activated myofibroblasts, which are characterized by increased proliferation and excessive ECM production. mdpi.commdpi.com Inhibiting the differentiation and proliferation of these cells is a key strategy in mitigating fibrosis.

While direct studies specifically detailing the in vitro effects of Olprinone HCl on inhibiting cardiac fibroblast differentiation and proliferation were not prominently found in the search results, the known mechanism of action of PDE3 inhibitors provides a theoretical basis for such effects. PDE3 inhibition leads to increased intracellular cAMP. Elevated cAMP levels have been shown in various cell types to influence proliferation and differentiation pathways. nih.gov Studies on other PDE inhibitors and their effects on fibroblasts and collagen deposition in different fibrotic contexts (e.g., lung fibrosis) suggest that modulating cyclic nucleotide signaling can impact fibroblast activity. mdpi.comfrontiersin.org Research on cardiac fibroblasts highlights their interaction with other cell types and their response to various mediators, including those that could be influenced by cAMP levels. imrpress.comthno.org

Collagen Deposition Regulation in Experimental Models

Excessive collagen deposition is a hallmark of fibrosis, leading to tissue stiffening and impaired organ function. mdpi.comfrontiersin.org Experimental models are crucial for evaluating the impact of potential therapeutic agents on this process in a more complex biological setting.

Research indicates that Olprinone HCl may influence processes related to tissue injury and inflammation, which are often intertwined with fibrosis. For instance, studies in rat models of myocardial ischemia-reperfusion injury demonstrated that Olprinone HCl treatment significantly reduced histological evidence of myocardial injury. nih.gov While this study focused on inflammation and apoptosis, tissue injury can precede or coincide with fibrotic remodeling and collagen deposition. Another study in mice with spinal cord trauma showed that Olprinone treatment reduced inflammation and tissue injury. nih.gov

Although direct quantitative data on Olprinone HCl's effect on reducing collagen deposition in cardiac fibrosis models was not explicitly provided in the search results, the observed reduction in tissue injury and inflammation in experimental models suggests a potential indirect or direct effect on the fibrotic cascade that involves collagen metabolism. Studies investigating other anti-fibrotic strategies in preclinical cardiac fibrosis models highlight the importance of measuring collagen deposition as an outcome. mdpi.combioengineer.orgfrontiersin.org

Preclinical Pharmacological Research in Animal Models

Mechanisms of Cardioprotective Effects in Experimental Models

OlprinoneHcl, as a PDE3 inhibitor, exerts positive inotropic and vasodilatory effects, which are beneficial in conditions like heart failure. nih.govwikipedia.orgcvpharmacology.commhmedical.com Its cardioprotective effects have been explored in various experimental models. nih.govnih.govwjgnet.commdpi.com

Analysis of Myocardial Ischemia/Reperfusion Injury Mechanisms

Myocardial ischemia/reperfusion (I/R) injury is a significant challenge in cardiovascular disease, where restoring blood flow to ischemic tissue can paradoxically lead to further damage. plos.orgmdpi.comfrontiersin.org Animal models of myocardial I/R injury, such as those using dogs and rats, have been employed to study the effects of this compound. nih.govnih.govplos.org

Studies in dogs subjected to left anterior descending artery occlusion followed by reperfusion showed that olprinone (B1662815) infusion tended to attenuate infarct area and reduce markers of myocardial damage such as creatine (B1669601) kinase and troponin-I. nih.gov

In rat models of myocardial I/R injury, this compound has been shown to improve cardiac function. The underlying mechanisms may involve the regulation of anti-apoptotic and pro-apoptotic signaling pathways. nih.gov Furthermore, autophagic signal pathways may also contribute to this compound's therapeutic effect in this context. nih.gov

Research findings in rats indicated that this compound treatment influenced the expression of key proteins involved in apoptosis and autophagy following I/R injury. For instance, compared to the I/R group, treatment with medium-dose olprinone inhibited the upregulation of Caspase-3 expression. nih.gov All tested dosages of olprinone markedly inhibited the increase in Bax expression compared to the I/R group. nih.gov Conversely, the expression of Bcl-2, which was increased after I/R, was further elevated in all olprinone treatment groups. nih.gov Regarding autophagy, the expression of Beclin-1 was upregulated in the I/R group and further increased in low and medium dosages of olprinone. nih.gov LC3-II expression was also elevated in the low dosage olprinone group. nih.gov

Table 1: Effects of Olprinone on Apoptosis and Autophagy Markers in Rat Myocardial I/R Injury

MarkerI/R Group (fold of sham)Medium-Dose Olprinone (fold of sham)Low-Dose Olprinone (fold of sham)High-Dose Olprinone (fold of sham)
Caspase-33.44 ± 0.472.00 ± 0.52--
Bax4.06 ± 0.252.74 ± 0.662.16 ± 0.611.65 ± 0.55
Bcl-21.17 ± 0.061.46 ± 0.131.62 ± 0.131.82 ± 0.39
Beclin-11.44 ± 0.052.80 ± 0.752.46 ± 0.44-
LC3-IIElevated-4.50 ± 0.47-

*P < 0.05 vs. I/R group. Data are approximate based on graphical representation or text descriptions in the source. nih.gov

These findings suggest that this compound may mitigate myocardial I/R injury by modulating the balance between pro-apoptotic and anti-apoptotic factors and influencing autophagic processes. nih.gov

Hemodynamic Regulation in Acute and Chronic Models (e.g., pressure-volume loop analysis, microcirculation)

This compound's role in hemodynamic regulation stems from its PDE3 inhibitory activity, leading to increased intracellular cAMP in cardiac and vascular smooth muscle cells. nih.govwikipedia.orgcvpharmacology.commhmedical.com This results in enhanced myocardial contraction and vasodilation. nih.govwikipedia.orgcvpharmacology.com

In experimental settings, including studies on dogs, olprinone infusion has been shown to induce significantly high cardiac output values and significantly low values in left ventricular end-diastolic pressure and systemic vascular resistance index after reperfusion following ischemia. nih.gov This indicates an improvement in pump function and a reduction in the load on the heart. nih.gov

Pressure-volume (PV) loop analysis is a sophisticated technique used in animal models to assess cardiac function and hemodynamic parameters in detail, providing insights into contractility, preload, and afterload. nih.govadinstruments.comnih.govcvphysiology.comresearchgate.net While the provided search results discuss PV loop analysis as a method nih.govadinstruments.comnih.govcvphysiology.comresearchgate.net and the hemodynamic effects of olprinone nih.govnih.gov, specific detailed data from PV loop analyses directly demonstrating this compound's effects were not explicitly found in the provided snippets. However, the observed increases in cardiac output and reductions in left ventricular end-diastolic pressure and systemic vascular resistance index in animal models are consistent with the expected hemodynamic profile of a PDE3 inhibitor and suggest favorable effects on cardiac performance. nih.govnih.gov

Olprinone also exerts differential vasodilatory effects on peripheral vessels in various organs, which is related to the distribution of PDE3. nih.gov It has been shown to increase hepatosplanchnic blood flow and improve oxygen supply in this region. nih.gov

Electrophysiological Modulations in Isolated Heart Preparations

Isolated heart preparations, such as the Langendorff-perfused heart, are valuable experimental models for studying the intrinsic electrophysiological properties of cardiac tissue without the influence of systemic factors. southalabama.edunih.govfrontiersin.org These models allow for detailed analysis of action potentials, conduction velocity, and susceptibility to arrhythmias. southalabama.edunih.govfrontiersin.orgnih.gov

While PDE3 inhibitors generally increase intracellular cAMP, which can have electrophysiological consequences, specific detailed research findings on the electrophysiological modulations of this compound in isolated heart preparations were not prominently featured in the provided search results. However, the general mechanism of PDE3 inhibition and its effects on cAMP levels in cardiac cells suggest a potential for influencing cardiac electrical activity. wikipedia.orgcvpharmacology.commhmedical.com Further research specifically utilizing isolated heart models would be necessary to fully characterize this compound's electrophysiological profile.

Hepatic Protective Mechanisms in Experimental Liver Injury Models

Beyond its cardiovascular effects, preclinical research has also explored the potential hepatoprotective properties of this compound in experimental models of liver injury. nih.gov Liver injury can be induced in animal models through various means, including toxins and endotoxins. frontiersin.orgnih.govxiahepublishing.combiomedpharmajournal.orgnih.govmdpi.combiomedpharmajournal.orgdovepress.comnih.govnih.govohsu.edufrontiersin.orgsemanticscholar.org

Endotoxin-Induced Liver Injury Mechanisms

Endotoxin (B1171834), specifically lipopolysaccharide (LPS) from Gram-negative bacteria, is a significant trigger of liver injury in various pathological conditions. nih.govnih.govohsu.edusemanticscholar.org Endotoxin-induced liver injury involves complex mechanisms, including the activation of Kupffer cells (resident liver macrophages), leading to the release of pro-inflammatory cytokines such as TNF-alpha and IL-6, and the induction of oxidative stress and hepatocyte apoptosis. nih.govnih.govohsu.edusemanticscholar.org Animal models, including rabbits and rodents, are used to study these mechanisms. nih.govnih.govohsu.edu

Studies in rabbits have shown that intravenous injection of endotoxin leads to increased plasma levels of TNF-alpha and IL-6, which correlate with the degree of liver injury. nih.gov Endotoxin can directly induce apoptosis of hepatocytes. The interaction of LPS with Kupffer cells plays a critical role in the development of liver injury and acute liver failure.

Role of this compound in Preventing Hepatocyte Damage

While the provided search results highlight the mechanisms of endotoxin-induced liver injury nih.govnih.govohsu.edusemanticscholar.org and mention that olprinone increases hepatosplanchnic blood flow nih.gov, specific detailed research findings demonstrating the direct role of this compound in preventing hepatocyte damage in experimental liver injury models were not explicitly found in the provided snippets. The increase in hepatosplanchnic blood flow induced by olprinone nih.gov could potentially contribute to liver protection by improving oxygen supply and facilitating the clearance of toxins or inflammatory mediators. However, dedicated studies specifically investigating this compound's effects on markers of hepatocyte damage (e.g., ALT, AST), histological changes, or pathways involved in apoptosis and inflammation in liver injury models would be necessary to elucidate its hepatoprotective role and underlying mechanisms.

Reduction of Neutrophil Infiltration in Hepatic Tissues

Based on the available search results, specific detailed research findings regarding the reduction of neutrophil infiltration in hepatic tissues by Olprinone Hcl in animal models were not identified.

Mechanisms of Action in Pulmonary Models

Preclinical research has indicated effects of Olprinone Hcl in pulmonary contexts, primarily related to its anti-inflammatory properties. chemsrc.comtsinghua.edu.cn

Bronchodilatory Mechanisms in Airway Smooth Muscle Models

While Olprinone is known to exert vasodilating effects due to its PDE3 inhibition, which can lead to smooth muscle relaxation chemsrc.comtsinghua.edu.cn, specific detailed research findings on its direct bronchodilatory mechanisms in isolated airway smooth muscle models or in vivo pulmonary models were not extensively available in the provided search results. PDE3 inhibition leads to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which is a key second messenger involved in smooth muscle relaxation, including in the airways.

Airway Hyperresponsiveness Modulation

Detailed preclinical data specifically demonstrating the modulation of airway hyperresponsiveness by Olprinone Hcl in animal models were not found within the provided search results.

Anti-Inflammatory Effects in Experimental Lung Injury

Olprinone Hcl has demonstrated potent anti-inflammatory effects in experimental models of lung injury. chemsrc.comtsinghua.edu.cn Specifically, it has been shown to be effective in a model of meconium-induced oxidative lung injury, where it exhibited significant anti-inflammatory and antioxidative properties. chemsrc.comtsinghua.edu.cn While the precise mechanisms underlying these anti-inflammatory effects in lung injury models require further detailed exploration, its role as a PDE3 inhibitor and its reported ability to attenuate inflammation likely contribute to these observed benefits. chemsrc.comtsinghua.edu.cn

Neuroprotective Mechanisms in Preclinical Neurological Models

Based on the available search results, specific detailed research findings regarding neuroprotective mechanisms of Olprinone Hcl in preclinical neurological models were not identified.

Preservation of Cellular Viability in Ischemic Brain Models

Research in animal models of cerebral ischemia has demonstrated the potential of Olprinone HCl to protect neuronal cells and preserve tissue viability. Studies have investigated its effects in both global and focal cerebral ischemia models.

In a rat model of global cerebral ischemia induced by 4-vessel occlusion, Olprinone infusion significantly increased the number of surviving CA1 neurons in the hippocampus, a region known to be particularly vulnerable to ischemic damage. nih.gov For instance, treatment with 30 µg/kg/min of Olprinone resulted in a significantly higher number of surviving neurons compared to the saline control group. nih.gov This neuroprotective effect was also observed in vitro, where cultured cerebral neurons exposed to hypoxia and glucose deprivation showed a significantly higher survival fraction when treated with Olprinone in a dose-dependent manner. nih.gov

Further studies using a rat model of focal cerebral ischemia/reperfusion injury, induced by transient middle cerebral artery occlusion (MCAo), have shown that Olprinone HCl treatment leads to a marked reduction in infarct size. nih.govcaymanchem.com This reduction in damaged brain tissue is indicative of preserved cellular viability. The protective effects are associated with a decrease in apoptosis, a programmed cell death pathway that is activated following ischemic insult. nih.govcaymanchem.com Markers of apoptosis, such as TUNEL staining and the expression levels of Bax and Bcl-2 proteins, were reduced in the ischemic regions of Olprinone-treated rats. nih.gov

Beyond directly influencing cell death pathways, Olprinone HCl's mechanism as a phosphodiesterase III (PDE3) inhibitor, leading to increased intracellular cyclic AMP (cAMP) levels, is thought to contribute to its protective effects. nih.govnih.gov Increased intracellular cAMP has been linked to reduced injury in ischemia/reperfusion contexts. nih.gov Additionally, Olprinone treatment in ischemic brain models has been shown to inhibit inflammatory responses, which contribute to secondary tissue damage and cell death after the initial ischemic event. nih.gov This includes the reduction of inflammatory mediators and markers such as inducible nitric oxide synthase (iNOS), nitrotyrosine formation, interleukin-1β (IL-1β), and intercellular adhesion molecule 1 (ICAM-1) in ischemic regions. nih.gov

The following table presents data on neuronal survival in a global cerebral ischemia rat model:

Treatment GroupNumber of Surviving CA1 Neurons (per microscopic field, mean ± SEM)
Saline Infusion (Control)7.2 ± 3.4
Olprinone (30 µg/kg/min infusion)49.9 ± 9.2

Data derived from a rat model of 10-minute global cerebral ischemia with hippocampal CA1 neuronal cells counted 3 days after reperfusion. nih.gov

Methodological Considerations in Preclinical Studies

The design and execution of preclinical studies are crucial for obtaining reliable and translatable results. Several methodological aspects are carefully considered in the investigation of compounds like Olprinone HCl in the context of ischemic brain injury.

The choice of animal species and specific models is paramount to accurately mimic the pathophysiology of human ischemic stroke and evaluate the potential therapeutic effects of a compound. Rodents, particularly rats and mice, are the most frequently used species in preclinical stroke research due to their size, cost-effectiveness, reproductive characteristics, and the availability of well-characterized genetic models. nih.govopenaccessjournals.com

Commonly employed rat models for ischemic stroke include models of focal ischemia, such as transient or permanent middle cerebral artery occlusion (MCAo), and models of global ischemia, such as the 4-vessel occlusion model. mdpi.com The MCAo model is widely used to replicate focal ischemic stroke, which is the most common type in humans, and allows for the study of both the core infarct and the surrounding penumbra. labchem.com.my Global ischemia models, while less frequent clinically, are valuable for studying the effects of transient, severe reductions in cerebral blood flow, such as those that can occur during cardiac arrest. nih.gov

The selection of a specific model depends on the research question, aiming to replicate relevant aspects of human stroke pathophysiology, including the mechanism of occlusion (e.g., embolic, thrombotic, or mechanical), the duration of ischemia, and the presence of reperfusion. mdpi.com While rodents are prevalent, larger animals like swine have also been utilized in translational research, particularly when evaluating interventions that may involve surgical techniques or devices more analogous to human clinical procedures. labchem.com.my The biological relevance of the chosen species, including similarities in cerebrovascular anatomy and response to ischemia, is a key consideration. researchgate.net

Translating findings from in vitro studies to in vivo efficacy is a critical step in preclinical research. In vitro experiments, such as those using cultured neuronal cells subjected to simulated ischemia (e.g., hypoxia and glucose deprivation), can provide initial evidence of a compound's direct protective effects at the cellular level and help elucidate underlying mechanisms. nih.gov These in vitro findings can then inform the design of in vivo studies and the selection of appropriate animal models.

For Olprinone, the observation of increased neuronal cell survival in vitro under ischemic conditions nih.gov supported the investigation of its neuroprotective effects in live animal models of cerebral ischemia. The ability to demonstrate similar protective effects in both isolated cell systems and complex in vivo models strengthens the translational potential of the findings. nih.govopenaccessjournals.com While not specific to Olprinone in ischemic brain, the general principle of translating in vitro observed anti-inflammatory effects to in vivo activity has been demonstrated with other related compounds. nih.gov

Preclinical studies of ischemic brain injury utilize a variety of advanced imaging and measurement techniques to assess the extent of tissue damage, evaluate functional outcomes, and explore the mechanisms of protection.

Assessment of infarct volume is a standard method for quantifying the extent of irreversible tissue damage after ischemic stroke. Techniques such as 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections are commonly used to differentiate viable tissue from infarcted areas. Microscopic examination of stained brain sections, such as with hematoxylin (B73222) and eosin (B541160) (H&E), provides detailed histological information on neuronal morphology and tissue integrity.

Beyond structural assessment, functional outcomes are evaluated using behavioral tests relevant to neurological deficits observed in stroke, such as motor function assessments. mdpi.com

Molecular and cellular techniques are employed to investigate the mechanisms underlying neuroprotection. This includes assessing markers of apoptosis (e.g., TUNEL staining, Bax, Bcl-2 expression) nih.govmdpi.com, inflammation (e.g., iNOS, cytokines, immune cell infiltration markers like myeloperoxidase activity, GFAP for astrogliosis) nih.govmdpi.com, and signaling pathways (e.g., Western blotting for phosphorylated proteins like CREB) nih.gov.

Although primarily used in clinical settings, imaging techniques like SPECT (Single-Photon Emission Computed Tomography) have been used to measure regional cerebral blood flow in studies involving Olprinone, providing insights into its cerebrovascular effects that can be relevant to understanding its impact in ischemic conditions. Laser-Doppler flowmetry can also be used in animal models to monitor cerebral blood flow during occlusion and reperfusion.

These diverse methodologies collectively contribute to a comprehensive understanding of Olprinone HCl's preclinical profile in ischemic brain injury, from cellular protection to functional outcomes and underlying molecular mechanisms.

Synergistic and Antagonistic Interactions with Other Pharmacological Agents Preclinical/mechanistic

Combination Studies with Other Cardiovascular Agents (e.g., Beta-Adrenergic Agonists, Calcium Channel Blockers)

Research into the combined use of olprinone (B1662815) with other cardiovascular agents like beta-adrenergic agonists or calcium channel blockers at a preclinical level is limited in the provided search results. However, the fundamental mechanisms of these drug classes suggest potential areas of interaction. Olprinone exerts its effects by inhibiting PDE3, leading to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn enhances cardiac contractility and induces vasodilation semanticscholar.orgnih.gov. Beta-adrenergic agonists, such as dobutamine, also increase intracellular cAMP by stimulating adenylate cyclase, a different pathway than PDE inhibition semanticscholar.org. Combining a PDE3 inhibitor with a beta-agonist could theoretically lead to an additive or synergistic increase in cAMP, potentially resulting in enhanced inotropy and vasodilation. However, excessive increases in cAMP could also lead to adverse effects like arrhythmias.

Calcium channel blockers (CCBs) primarily function by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells by binding to L-type voltage-gated calcium channels mdpi.comnih.govfrontiersin.orgmayoclinic.org. This action reduces contractility and promotes vasodilation mdpi.commayoclinic.org. Given that calcium handling is a critical aspect of both excitation-contraction coupling in the heart and smooth muscle tone, interactions between a PDE3 inhibitor like olprinone (which influences calcium transients via cAMP) and CCBs are plausible. For instance, increased cAMP levels due to olprinone can affect calcium cycling within cardiomyocytes, potentially interacting with the direct calcium entry blockade by CCBs. Preclinical studies investigating these specific combinations with olprinone are not detailed in the provided results, but the distinct yet related mechanisms of action suggest that both synergistic (e.g., enhanced vasodilation) and potentially antagonistic (e.g., complex effects on contractility or heart rate depending on the specific agents and conditions) interactions are theoretically possible and warrant investigation. One study, while not directly on olprinone, showed that propranolol (B1214883) (a beta-blocker) enhanced the response to the dihydropyridine (B1217469) calcium channel blocker nifedipine (B1678770) in isolated cardiac and vascular smooth muscle, suggesting direct interactions can occur between different classes of cardiovascular drugs nih.gov.

Interaction with Anti-Inflammatory Pathways Modulators

Preclinical studies have demonstrated that olprinone possesses anti-inflammatory effects, suggesting potential interactions with other modulators of inflammatory pathways. Olprinone has been shown to attenuate lipopolysaccharide (LPS)-induced lung injury in rats via an anti-inflammatory mechanism mdpi.comnih.gov. Pretreatment with olprinone significantly inhibited neutrophil influx into the lungs and suppressed pro-inflammatory cytokines such as TNF-alpha and IL-6 mdpi.comnih.gov. Furthermore, it increased the level of the anti-inflammatory cytokine IL-10 mdpi.comnih.gov. These effects were also observed in in vitro cultures of isolated rat alveolar macrophages, indicating a direct cellular impact nih.gov.

Another study in mice with spinal cord injury (SCI) showed that olprinone treatment reduced inflammation and tissue injury nih.gov. Specifically, olprinone treatment significantly reduced neutrophil infiltration, nitrotyrosine formation, pro-inflammatory cytokines, NF-kappaB expression, p-ERK1/2 and p38 expression, and apoptosis nih.gov. These findings highlight olprinone's ability to modulate key inflammatory mediators and pathways.

Molecular Basis of Observed Combinatorial Effects

The molecular basis for olprinone's interactions primarily stems from its role as a PDE3 inhibitor, leading to elevated intracellular cAMP levels. In the cardiovascular system, increased cAMP in cardiomyocytes enhances calcium influx through L-type calcium channels and promotes calcium release from the sarcoplasmic reticulum, leading to increased contractility rjppd.org. In vascular smooth muscle, elevated cAMP activates protein kinase A (PKA), which phosphorylates various targets, ultimately leading to decreased intracellular calcium and vasodilation rjppd.org.

When considering combinations with beta-adrenergic agonists, the synergistic potential arises from both agents converging on the cAMP pathway – beta-agonists stimulating its production and olprinone reducing its degradation. This convergence at the level of cAMP amplification is the likely molecular basis for any observed synergistic inotropic or vasodilatory effects.

For calcium channel blockers, the interaction is more complex. While CCBs directly block calcium entry, olprinone indirectly influences intracellular calcium handling via cAMP and PKA. The molecular basis of their interaction would involve the interplay between direct calcium channel blockade and the cAMP-mediated modulation of calcium cycling proteins (e.g., phospholamban, ryanodine (B192298) receptors). The specific outcome (synergy or antagonism) would likely depend on the dominant effect in a given tissue and the specific types of CCBs used (dihydropyridines vs. non-dihydropyridines), which have different tissue selectivity and effects on heart rate and conduction mdpi.comnih.gov.

In the context of inflammation, the anti-inflammatory effects of olprinone are also mediated through elevated cAMP. Increased cAMP levels in immune cells, such as macrophages, can suppress the production of pro-inflammatory cytokines like TNF-alpha and IL-6 and promote the production of anti-inflammatory cytokines like IL-10 mdpi.comnih.gov. This occurs through various downstream effectors of PKA, which can inhibit signaling pathways like NF-κB and modulate the activity of transcription factors involved in cytokine expression nih.gov. The molecular basis for interactions with other anti-inflammatory modulators would involve the convergence of signaling pathways. For instance, if another agent inhibits NF-κB activation, combining it with olprinone, which also suppresses NF-κB via cAMP/PKA, could lead to an enhanced inhibitory effect on pro-inflammatory gene expression nih.gov. Similarly, interactions could occur at the level of cytokine production or the modulation of immune cell function.

The preclinical data suggest that the combinatorial effects of olprinone with other agents are primarily mediated through its established molecular mechanism of PDE3 inhibition and the subsequent increase in intracellular cAMP, influencing both cardiovascular function and inflammatory responses.

Future Directions and Advanced Research Methodologies for Olprinonehcl

Exploration of Novel Molecular Targets Beyond PDEIII

While Olprinone (B1662815) HCl is characterized as a selective PDE3 inhibitor, future research can investigate potential interactions with other molecular targets. The PDE enzyme family is diverse, with eleven known families regulating cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling, which are crucial secondary messengers in various physiological functions researchgate.netphysiology.org. Dysregulation of different PDE isoforms is associated with various diseases, including cardiovascular disorders, central nervous system diseases, and inflammatory conditions physiology.orgnih.gov. Exploring Olprinone HCl's effects on other PDE isoforms or entirely different protein targets could reveal novel therapeutic applications or provide a more comprehensive understanding of its existing pharmacological profile. For instance, given its reported anti-inflammatory effects, investigations into targets involved in inflammatory pathways beyond PDE3 could be fruitful glpbio.comresearchgate.net.

Development of Advanced In Vitro Cell Culture Models (e.g., Organ-on-a-Chip) for Mechanistic Elucidation

Advanced in vitro models, such as Organ-on-a-Chip (OOC) technology, offer significant advantages over traditional 2D cell cultures and can provide more physiologically relevant environments for studying the mechanisms of action of compounds like Olprinone HCl mdpi.comelveflow.comnih.gov. OOC devices are microfluidic systems containing living cells structured to replicate tissue and organ-level physiological processes mdpi.comelveflow.com. They can simulate the complex microenvironment, including mechanical forces and fluid flow, allowing for a more accurate assessment of cellular responses to drug treatment mdpi.com.

Utilizing OOC models, such as a heart-on-a-chip or lung-on-a-chip, could provide detailed insights into how Olprinone HCl affects cardiac contractility, vasodilation, or its anti-inflammatory actions in a system that better mimics the in vivo situation compared to conventional methods mdpi.comelveflow.com. These models can facilitate high-resolution, real-time imaging and analysis of biochemical, genetic, and metabolic activities, aiding in the comprehensive elucidation of Olprinone HCl's effects at a mechanistic level mdpi.com.

Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Comprehensive Cellular Responses

Omics technologies, including proteomics and metabolomics, offer powerful tools for understanding the global cellular responses to Olprinone HCl treatment humanspecificresearch.orgfrontiersin.orgijcnap.com. Proteomics involves the large-scale study of proteins, their abundance, and functions, while metabolomics provides a comprehensive analysis of metabolites within biological samples humanspecificresearch.orgfrontiersin.org.

Applying these technologies can help identify protein targets or pathways modulated by Olprinone HCl beyond the known PDE3 inhibition. Metabolomics can reveal changes in cellular metabolic profiles in response to the compound, providing insights into its downstream effects and potential off-target activities frontiersin.orgmdpi.com. Integrating data from proteomics and metabolomics can offer a holistic view of the biological impact of Olprinone HCl, potentially uncovering new therapeutic avenues or biomarkers of response humanspecificresearch.orgnih.gov. These approaches can be applied to cells treated with Olprinone HCl in various experimental settings, including advanced in vitro models.

Structure-Activity Relationship (SAR) Studies for Analog Development to Investigate Specificity and Potency

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity cabidigitallibrary.orgnih.gov. For Olprinone HCl, SAR studies can focus on developing analogs with improved specificity for PDE3 or other potential targets, enhanced potency, or modified pharmacokinetic properties.

By synthesizing and testing a series of compounds structurally related to Olprinone, researchers can identify key functional groups and structural features responsible for its activity cabidigitallibrary.orgresearchgate.netresearchgate.net. This can involve modifying the imidazo[1,2-a]pyridin-6-yl, methyl, 2-oxo-1H-pyridine-3-carbonitrile, or the hydrochloride salt components glpbio.comwikipedia.org. SAR studies can help in designing novel compounds with potentially reduced off-target effects and optimized therapeutic profiles. The nitrile group, for instance, has been highlighted for its role in hydrogen bonding and interactions in related compounds, suggesting it could be a point of modification in SAR studies nih.gov.

Development of High-Throughput Screening Assays for Related Compound Discovery

High-Throughput Screening (HTS) assays are essential for rapidly screening large libraries of compounds to identify potential hits with desired biological activity criver.comevotec.comnih.gov. Developing HTS assays based on Olprinone HCl's mechanism of action or its observed biological effects can accelerate the discovery of novel compounds with similar or improved properties.

HTS assays for Olprinone HCl could involve screening compound libraries for PDE3 inhibitory activity or for effects on specific cellular pathways or phenotypes known to be modulated by Olprinone HCl criver.comevotec.comnih.govdrugtargetreview.com. These assays can be miniaturized and automated to test thousands or millions of compounds efficiently evotec.comnih.gov. Hits identified from HTS can then be subjected to further validation and SAR studies to develop new lead compounds for therapeutic development criver.com. HTS can also be coupled with advanced detection technologies, such as high-throughput mass spectrometry or complex imaging, to increase sensitivity and provide richer data drugtargetreview.com.

Q & A

Q. What are the established experimental models for evaluating Olprinone HCl’s cardioprotective and neuroprotective effects?

  • Methodological Answer : Preclinical studies typically use rodent models (e.g., murine spinal cord injury models via T5–T8 laminectomy or global cerebral ischemia in rats) to assess neuroprotection . For cardioprotection, infantile piglet cardiopulmonary bypass (CPB) models are employed to evaluate myocardial reperfusion injury and functional recovery . Ensure adherence to NIH guidelines for experimental rigor, including randomization, blinding, and statistical power analysis to minimize bias .

Q. How does Olprinone HCl modulate inflammatory pathways in acute injury models?

  • Methodological Answer : Quantify pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA and assess NF-κB activation through Western blotting. In spinal cord injury models, Olprinone HCl reduces nitrotyrosine formation (a marker of oxidative stress) and suppresses p-ERK1/2 and p38 MAPK signaling, which are critical in apoptosis and inflammation . Use immunohistochemistry to validate neutrophil infiltration and tissue damage reduction.

Q. What pharmacokinetic parameters are critical for dosing Olprinone HCl in preclinical studies?

  • Methodological Answer : Monitor plasma concentration-time profiles to calculate clearance, volume of distribution, and half-life. In murine models, doses of 30 µg·kg⁻¹·min⁻¹ show efficacy in neuroprotection without toxicity . Use HPLC or LC-MS for precise quantification, and correlate pharmacokinetics with hemodynamic outcomes (e.g., left ventricular performance in CPB models) .

Advanced Research Questions

Q. How can researchers resolve contradictions in meta-analyses regarding Olprinone HCl’s efficacy in heart failure (HF)?

  • Methodological Answer : Contradictions arise from heterogeneity in study designs (e.g., differences in PDE inhibitor comparators, patient subgroups). For example, while Olprinone HCl shows consistent sensitivity (Sen = 0.88) and specificity (Spe = 0.90) in reducing HF symptoms, heterogeneity (I² = 79.79%) exists in studies comparing it to other PDE inhibitors . Apply random-effects models to account for variability and conduct subgroup analyses stratified by comorbidities (e.g., renal dysfunction) or dosing regimens.

Q. What experimental strategies optimize Olprinone HCl’s therapeutic window in combined ischemia-reperfusion injury models?

  • Methodological Answer : Use factorial designs to test Olprinone HCl alongside adjunct therapies (e.g., antioxidants or calcium channel blockers). In piglet CPB models, combining Olprinone HCl with terminal warm-blood cardioplegia (TWBCP) improves left ventricular recovery and reduces lipid peroxidation, but requires dose titration to avoid hypotension . Employ response surface methodology (RSM) to identify synergistic dosing ranges.

Q. How can researchers address variability in apoptosis markers across Olprinone HCl studies?

  • Methodological Answer : Variability in apoptosis quantification (e.g., TUNEL assay vs. caspase-3 activity) can skew results. Standardize protocols by using multiplex assays to simultaneously measure caspase-3, Bax/Bcl-2 ratios, and DNA fragmentation. In spinal cord trauma models, Olprinone HCl reduces apoptosis by 40–60%, but this effect depends on injury severity and timing of administration . Conduct sensitivity analyses to identify outlier datasets.

Methodological and Analytical Considerations

Q. What statistical approaches are recommended for analyzing Olprinone HCl’s dose-response relationships?

Q. How should researchers design studies to evaluate Olprinone HCl’s impact on oxidative stress pathways?

  • Methodological Answer : Incorporate redox-sensitive probes (e.g., DHE for superoxide detection) and measure lipid peroxidation via malondialdehyde (MDA) assays. In cerebral ischemia models, Olprinone HCl’s neuroprotection correlates with cyclic AMP response element-binding protein (CREB) phosphorylation, which can be validated using phospho-specific antibodies .

Data Reproducibility and Reporting Standards

Q. What steps ensure reproducibility of Olprinone HCl’s anti-inflammatory effects in independent labs?

  • Methodological Answer : Publish raw data for neutrophil counts, cytokine levels, and histopathology scores in supplementary materials. Follow ARRIVE guidelines for preclinical studies, detailing anesthesia protocols, exclusion criteria, and statistical software (e.g., R or Prism). Replicate key findings (e.g., NF-κB inhibition) using orthogonal methods, such as siRNA knockdown or chromatin immunoprecipitation .

Q. How can researchers mitigate bias in meta-analyses of Olprinone HCl’s clinical outcomes?

  • Methodological Answer :
    Use the GRADE framework to assess evidence quality, accounting for risk of bias (e.g., unblinded studies), inconsistency (I² > 50%), and publication bias (via funnel plots). For HF trials, prioritize studies reporting urine flow and hemodynamic indices, as these endpoints show the least heterogeneity (I² = 0.00%) .

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